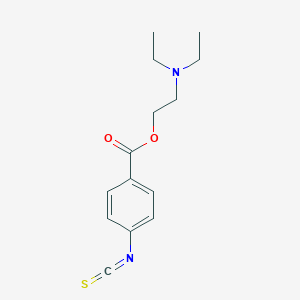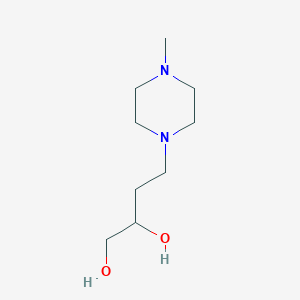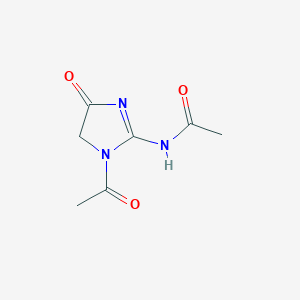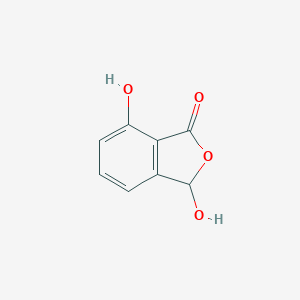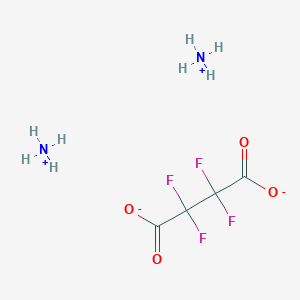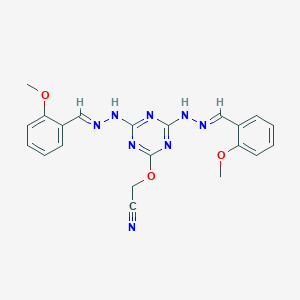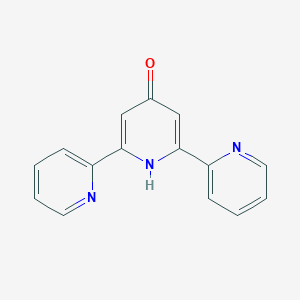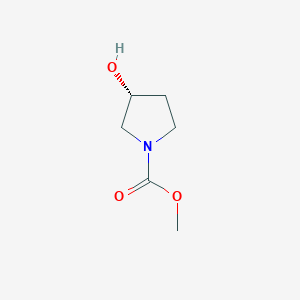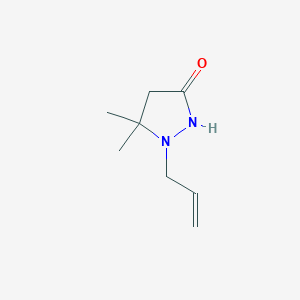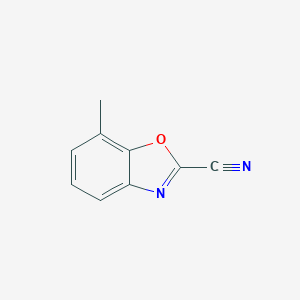
2-Cyano-7-methylbenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-7-methylbenzoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is commonly used as a fluorescent probe in biochemical assays and has been studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Cyano-7-methylbenzoxazole is not fully understood, but it is believed to function as a fluorescent probe by binding to specific biomolecules and emitting a signal upon excitation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyano-7-methylbenzoxazole can interact with various biomolecules, including proteins, nucleic acids, and lipids, and alter their functions. It has also been shown to have antioxidant and anti-inflammatory effects, which may protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyano-7-methylbenzoxazole in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can also be easily synthesized and purified, making it a cost-effective tool for research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-Cyano-7-methylbenzoxazole. These include further optimization of its synthesis and purification methods, exploring its potential as a therapeutic agent in various diseases, and developing new applications for its use as a fluorescent probe in biochemical assays. Additionally, more research is needed to fully understand its mechanism of action and biochemical effects.
Métodos De Síntesis
The synthesis of 2-Cyano-7-methylbenzoxazole can be achieved through several methods, including the condensation of 2-aminophenol with cyanoacetic acid followed by cyclization, or the reaction of 2-hydroxyacetophenone with cyanoacetic acid and ammonium acetate. The yield and purity of the compound can be optimized through careful control of reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
2-Cyano-7-methylbenzoxazole has been widely used in scientific research as a fluorescent probe for detecting various biomolecules, including proteins, nucleic acids, and lipids. It has also been studied for its potential as a therapeutic agent in cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been used as an analytical tool for studying enzyme kinetics and drug interactions.
Propiedades
Número CAS |
137426-83-6 |
|---|---|
Nombre del producto |
2-Cyano-7-methylbenzoxazole |
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
7-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3 |
Clave InChI |
LRRWUNAPTPQVDP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Sinónimos |
2-Benzoxazolecarbonitrile, 7-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



